molecular formula C24H18N2O4S2 B2995672 N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896340-78-6

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2995672
CAS No.: 896340-78-6
M. Wt: 462.54
InChI Key: KNXDMXDPASZFGW-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-78-6) is a thiazole-derived compound featuring a benzoyl group at the 5-position of the thiazole ring, a phenyl group at the 4-position, and a 4-(methylsulfonyl)benzamide moiety at the 2-position. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-12-18(13-15-19)23(28)26-24-25-20(16-8-4-2-5-9-16)22(31-24)21(27)17-10-6-3-7-11-17/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXDMXDPASZFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H18N2O4SC_{24}H_{18}N_{2}O_{4}S with a molecular weight of 476.6 g/mol. The compound features a thiazole ring, a benzamide moiety, and a methylsulfonyl group, which collectively enhance its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC24H18N2O4S
Molecular Weight476.6 g/mol
Structural FeaturesThiazole ring, Benzamide, Methylsulfonyl group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Using the Hantzsch thiazole synthesis method.
  • Benzoylation : Reacting the thiazole intermediate with benzoyl chloride.
  • Sulfonylation : Introducing the methylsulfonyl group.
  • Amidation : Finalizing the compound by reacting with 4-aminobenzamide.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The thiazole component is known to act as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition can lead to effective antibacterial action against various strains.

Anticancer Activity

Research indicates that this compound demonstrates cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : By interfering with specific signaling pathways associated with cell proliferation.

Case Studies and Research Findings

  • Cytotoxicity Assessment : In studies evaluating the cytotoxic effects on human cancer cell lines, this compound showed IC50 values indicating significant potency compared to standard chemotherapeutic agents.
  • Mechanistic Studies : Investigations into its binding affinity with target proteins have revealed insights into its mechanism as an antibacterial agent and its potential to overcome drug resistance in cancer therapy.
  • Combination Therapies : Recent studies have explored the efficacy of this compound in combination with other therapeutic agents, enhancing its overall effectiveness against resistant bacterial strains and various cancers.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) highlight variations in substituents and their impact on properties:

Compound Name (CAS) Core Structure Substituents Molecular Weight Melting Point (°C)
Target Compound (896340-78-6) Thiazole 5-Benzoyl, 4-phenyl, 2-(4-methylsulfonylbenzamide) Not provided Not provided
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-... (896340-86-6) Thiazole 4-(3,4-Dichlorophenyl), 2-(4-methylsulfonylbenzamide) Not provided Not provided
Compound 51 () Triazole + Benzamide 3-Fluorophenyl, sulfamoyl, benzylthio Not provided 266–268
Compound 52 () Triazole + Benzamide 4-Trifluoromethylphenyl, sulfamoyl, benzylthio Not provided 277–279
4a () Thiazole 4-Methylphenyl, morpholinomethyl, pyridin-3-yl Not provided Not provided
N-Benzyl-4-(4-methylphenyl)sulfonyl-... (627833-60-7) Oxazole Benzyl, 4-methylphenylsulfonyl, thiophen-2-yl 410.51 Not provided

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s methylsulfonyl group contrasts with sulfamoyl (e.g., Compounds 51–55) or trifluoromethyl (Compound 52) substituents in analogs.
  • Heterocyclic Cores : Thiazole (target) vs. triazole () or oxazole () cores influence electronic properties and binding. Thiazoles are associated with diverse bioactivities, including kinase inhibition .
  • Aromatic Substituents : Fluorophenyl (Compound 51) and trifluoromethylphenyl (Compound 52) groups in analogs may improve lipophilicity and metabolic resistance compared to the target’s benzoyl-phenyl combination .

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